2-(4-Tert-butylphenoxy)ethyl formate
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Overview
Description
2-(4-Tert-butylphenoxy)ethyl formate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are commonly used in fragrances and flavorings This compound is formed by the esterification of 2-(4-tert-butylphenoxy)ethanol with formic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)ethyl formate typically involves the reaction of 2-(4-tert-butylphenoxy)ethanol with formic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenoxy)ethyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 2-(4-tert-butylphenoxy)ethanol and formic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-(4-tert-butylphenoxy)ethanol and formic acid.
Reduction: 2-(4-tert-butylphenoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Tert-butylphenoxy)ethyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of new materials and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)ethyl formate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and 2-(4-tert-butylphenoxy)ethanol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Tert-butylphenoxy)ethyl acetate: Similar in structure but with an acetate group instead of a formate group.
2-(4-Tert-butylphenoxy)ethanol: The alcohol precursor used in the synthesis of the formate ester.
Ethyl formate: A simpler ester with similar chemical properties but different applications.
Uniqueness
2-(4-Tert-butylphenoxy)ethyl formate is unique due to its specific combination of a tert-butylphenoxy group and a formate ester. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
6282-17-3 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)ethyl formate |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)11-4-6-12(7-5-11)16-9-8-15-10-14/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
ICNJRWHHARJVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC=O |
Origin of Product |
United States |
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